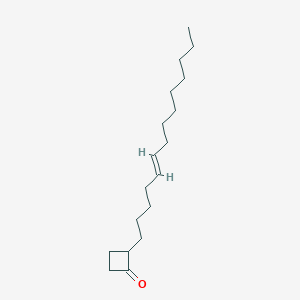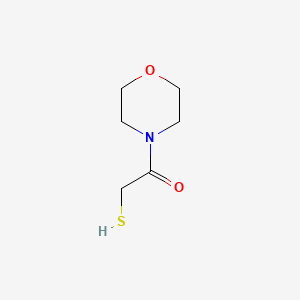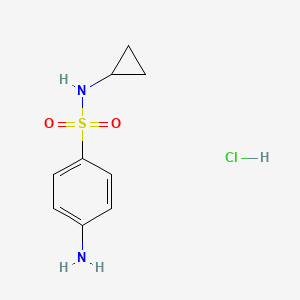
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2S It is known for its unique structure, which includes a cyclopropyl group attached to a benzene ring, along with an amino group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment to Benzene Ring: The cyclopropyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction, or through direct amination.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the sulfonamide with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The cyclopropyl group may enhance the compound’s stability and reactivity, allowing it to interact with various pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-cyclopropylbenzenesulfonamide: Lacks the hydrochloride group but shares similar structural features.
4-amino-N-cyclopropylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt form.
Uniqueness
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
1221724-29-3 |
|---|---|
Molecular Formula |
C9H13ClN2O2S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-amino-N-cyclopropylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H |
InChI Key |
BMWIMHHVJZRRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)
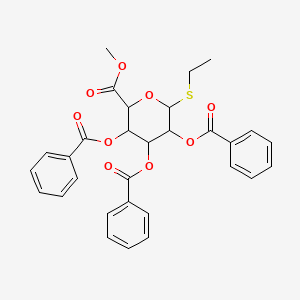
![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)
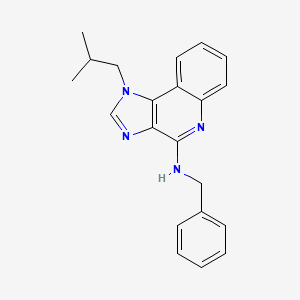
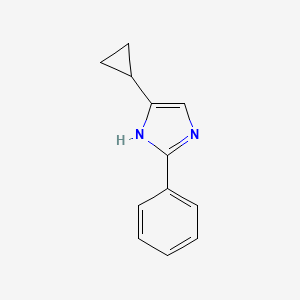
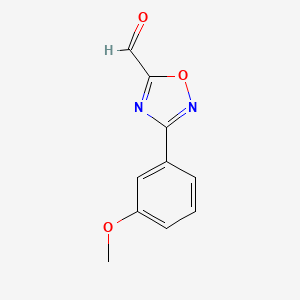
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
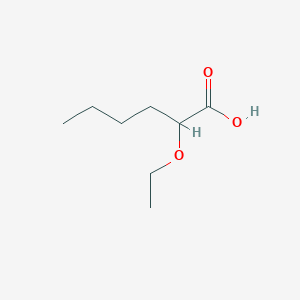
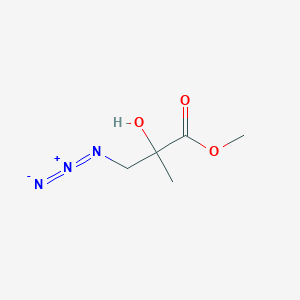

![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
